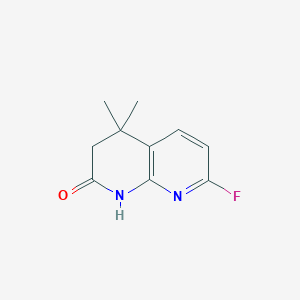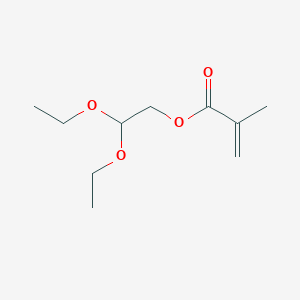
Benzoic acid, 4-formyl-2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-formyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, featuring an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation to introduce the formyl group. Another method includes the esterification of 4-formyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of ethyl 4-formyl-2-methylbenzoate often involves large-scale esterification reactions. The process typically requires controlled temperatures and pressures to ensure high yields and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-formyl-2-methylbenzoic acid.
Reduction: 4-hydroxymethyl-2-methylbenzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-formyl-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-formyl-2-methylbenzoate depends on its chemical structure. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Methyl 4-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
4-formyl-2-methylbenzoic acid: The carboxylic acid analog of ethyl 4-formyl-2-methylbenzoate.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 4-formyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-7H,3H2,1-2H3 |
Clé InChI |
SXUXKYROSMWMBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)


![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)

![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)

![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)

